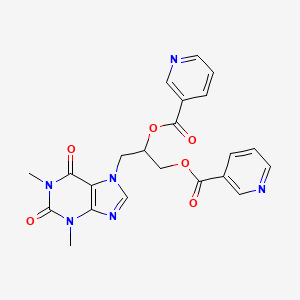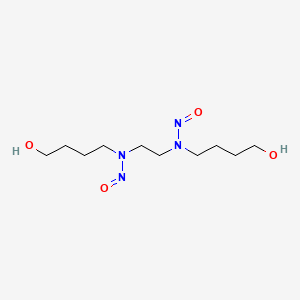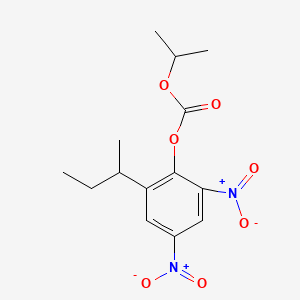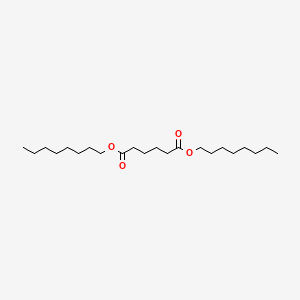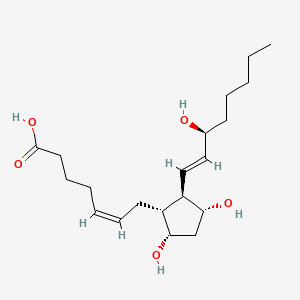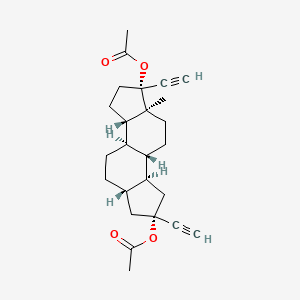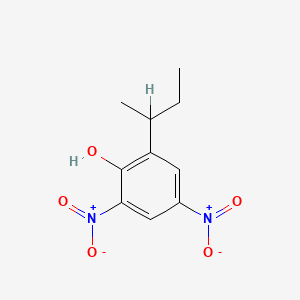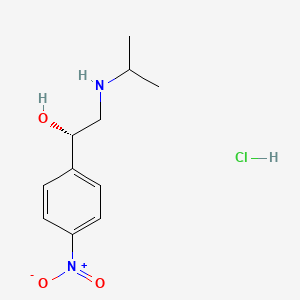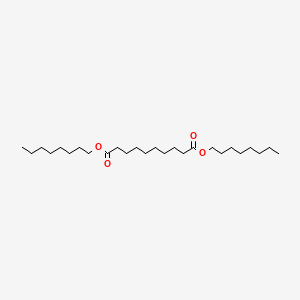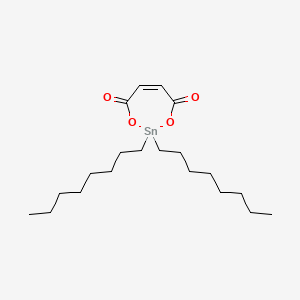
セバシン酸二ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Disodium sebacate is an organic compound with the molecular formula C₁₀H₁₆Na₂O₄This compound is commonly used in various industrial applications due to its unique chemical properties, including its role as a corrosion inhibitor and its use in the production of polymers and lubricants .
科学的研究の応用
Disodium sebacate has a wide range of scientific research applications, including:
Biology: It is studied for its potential role in biological systems, including its effects on cellular processes.
Industry: It is widely used in the production of lubricants, plasticizers, and other industrial chemicals.
作用機序
Target of Action
Disodium sebacate is a 10-carbon-atom dicarboxylic acid It has been proposed as a substrate for parenteral nutrition , suggesting that its targets could be related to metabolic processes.
Biochemical Pathways
Disodium sebacate may be involved in metabolic pathways related to energy production, given its proposed use as a substrate for parenteral nutrition . .
Pharmacokinetics
The pharmacokinetics of disodium sebacate was studied in Wistar rats . It was administered either as an intra-peritoneal bolus (six doses ranging from 10 mg to 320 mg) or as an oral bolus (two doses: 80 and 160 mg) . The overall volume of distribution was found to be 26.817 ml/100 g body weight . The renal clearance was 0.291 ml/min/100 g of body weight, suggesting the presence of sebacate reabsorption from the ultrafiltrate . The relative bioavailability of the oral form compared to the intra-peritoneal form was 69.09%, showing good absorption of the drug .
Result of Action
Given its proposed use as a substrate for parenteral nutrition , it may contribute to energy production and other metabolic processes.
生化学分析
Biochemical Properties
It is known that disodium sebacate is a dicarboxylic acid, which suggests that it may participate in biochemical reactions involving carboxylate groups .
Cellular Effects
Disodium sebacate has been studied for its effects on cellular metabolism. In a study involving male volunteers, it was found that disodium sebacate did not significantly alter metabolic rate, respiratory quotient, or levels of ketone bodies, glucagon, and insulin during infusion . This suggests that disodium sebacate may be metabolized by cells without causing significant disruptions to normal cellular processes .
Temporal Effects in Laboratory Settings
In a short-time infusion study, disodium sebacate was found to have a plasma half-life of 80.6 minutes and a plasma clearance rate of 72 ml/min . These findings suggest that disodium sebacate is rapidly metabolized and cleared from the body .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of disodium sebacate in animal models. One study found that disodium sebacate did not exhibit acute toxicity in Wistar rats and New Zealand rabbits when administered orally, intraperitoneally, or intravenously .
Metabolic Pathways
As a dicarboxylic acid, it may be involved in metabolic processes related to the metabolism of carboxylate groups .
準備方法
Synthetic Routes and Reaction Conditions
Disodium sebacate can be synthesized through the neutralization of sebacic acid with sodium hydroxide. The reaction typically involves dissolving sebacic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain disodium sebacate in solid form .
Industrial Production Methods
In industrial settings, disodium sebacate is produced on a larger scale using similar neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in a crystalline form, which is then dried and packaged for various applications .
化学反応の分析
Types of Reactions
Disodium sebacate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
類似化合物との比較
Disodium sebacate can be compared with other similar compounds, such as:
Sodium adipate: Another dicarboxylate salt with similar properties but different chain length.
Sodium succinate: A shorter-chain dicarboxylate salt with distinct chemical behavior.
Sodium malonate: A dicarboxylate salt with a shorter chain and different reactivity.
Uniqueness
Disodium sebacate is unique due to its specific chain length and the presence of two sodium ions, which confer distinct solubility and reactivity properties. Its ability to act as a corrosion inhibitor and its role in polymer synthesis make it particularly valuable in various industrial applications .
特性
CAS番号 |
17265-14-4 |
|---|---|
分子式 |
C10H18NaO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
disodium;decanedioate |
InChI |
InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |
InChIキー |
XBVVKNHQSFUHLZ-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |
正規SMILES |
C(CCCCC(=O)O)CCCC(=O)O.[Na] |
外観 |
Solid powder |
| 17265-14-4 | |
物理的記述 |
Liquid; OtherSolid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
14047-57-5 |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Disodium sebacate; Decanedioic Acid Disodium Salt; Disodium Decanedioate; Sebacic Acid Disodium Salt. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




